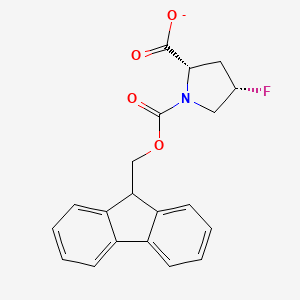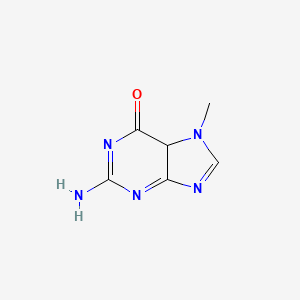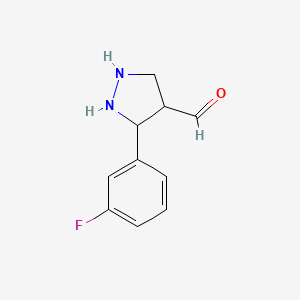
1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,4S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a fluorine atom at the 4-position and a carboxylic acid group at the 2-position. The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used as a protecting group in peptide synthesis, making this compound particularly valuable in the field of organic chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid typically involves the fluorination of a pyrrolidine derivative followed by the introduction of the Fmoc protecting group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atom at the 4-position. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid may involve large-scale fluorination processes followed by chromatographic purification to obtain the desired enantiomer. The use of chiral catalysts and enantioselective synthesis techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.
Coupling Reactions: The Fmoc group allows for coupling reactions in peptide synthesis.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce corresponding alcohols, ketones, or aldehydes.
科学研究应用
(2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Incorporated into peptides and proteins to study their structure and function.
Medicine: Potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid involves its incorporation into peptides and proteins, where it can influence their conformation and stability. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, affecting the overall structure and function of the biomolecules.
相似化合物的比较
Similar Compounds
(2S,4R)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid: Differing only in the stereochemistry at the 4-position, this compound exhibits different conformational preferences and reactivity.
4-Fluoroproline: A simpler fluorinated pyrrolidine derivative without the Fmoc protecting group.
Fmoc-proline: A non-fluorinated analog used in peptide synthesis.
Uniqueness
(2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both the fluorine atom and the Fmoc protecting group. This combination allows for precise control over the compound’s reactivity and incorporation into peptides and proteins, making it a valuable tool in various fields of research.
属性
分子式 |
C20H17FNO4- |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H18FNO4/c21-12-9-18(19(23)24)22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,23,24)/p-1/t12-,18-/m0/s1 |
InChI 键 |
CJEQUGHYFSTTQT-SGTLLEGYSA-M |
手性 SMILES |
C1[C@@H](CN([C@@H]1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
规范 SMILES |
C1C(CN(C1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12359589.png)




![6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12359611.png)
![4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B12359612.png)




